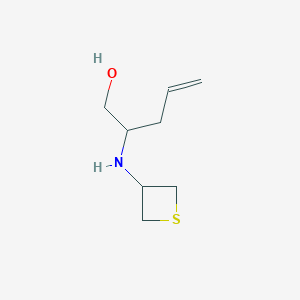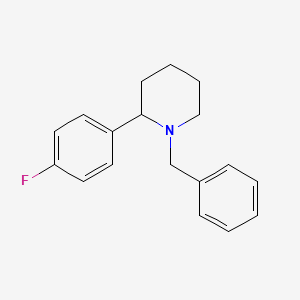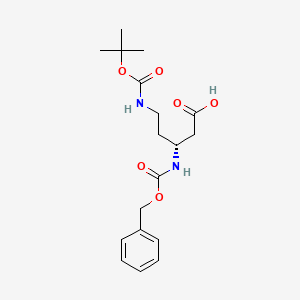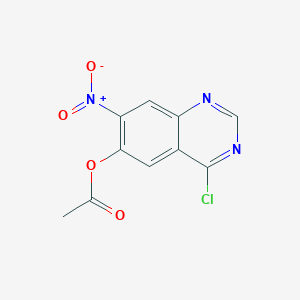
2-(Thietan-3-ylamino)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thietan-3-ylamino)pent-4-en-1-ol is an organic compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol . This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a pentenol chain. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-ylamino)pent-4-en-1-ol typically involves the reaction of thietane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the nucleophilic substitution of a thietane derivative with an amine, followed by the addition of a pentenol chain . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thietan-3-ylamino)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Thietan-3-ylamino)pent-4-en-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Thietan-3-ylamino)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Thietan-3-ylamino)butan-1-ol
- 2-(Thietan-3-ylamino)hexan-1-ol
- 2-(Thietan-3-ylamino)propane-1-ol
Uniqueness
2-(Thietan-3-ylamino)pent-4-en-1-ol is unique due to its specific combination of a thietane ring and a pentenol chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15NOS |
|---|---|
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
2-(thietan-3-ylamino)pent-4-en-1-ol |
InChI |
InChI=1S/C8H15NOS/c1-2-3-7(4-10)9-8-5-11-6-8/h2,7-10H,1,3-6H2 |
InChI-Schlüssel |
ZHGCNBVHQBFYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CO)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)


![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)






